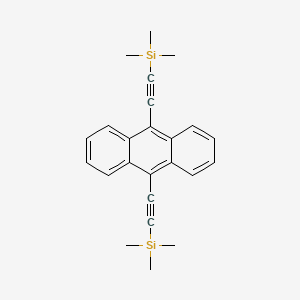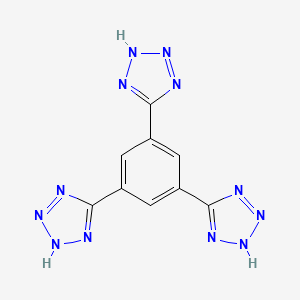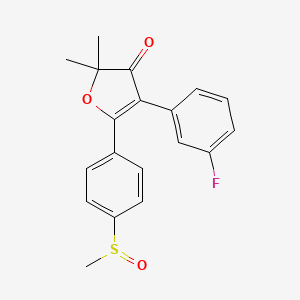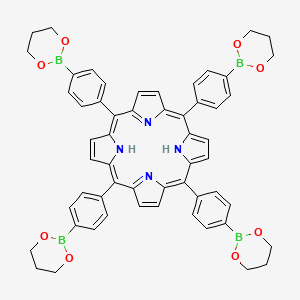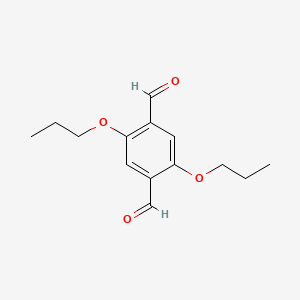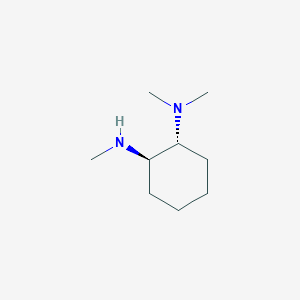
(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane
Vue d'ensemble
Description
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane is a chiral organic compound with the molecular formula C9H20N2. This compound is characterized by its two amine groups attached to a cyclohexane ring, with three methyl groups providing additional steric hindrance and electronic effects. The (1R,2R) notation indicates the specific stereochemistry of the compound, which is crucial for its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane typically involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The process begins with the reduction of these precursors using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete reduction and formation of the desired diamine compound .
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the compound, such as converting imines back to amines using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, coordination to metal centers, and nucleophilic attack on electrophilic sites. The specific pathways and targets depend on the context of its application, such as catalysis or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-N,N,N’-triMethyl-1,2-diaMinocyclohexane: The enantiomer of the compound with opposite stereochemistry.
trans-1,2-diaminocyclohexane: A similar compound without the methyl groups, which affects its steric and electronic properties.
cis-1,2-diaminocyclohexane: Another stereoisomer with different spatial arrangement of the amine groups.
Uniqueness
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions. These features make it particularly valuable in asymmetric synthesis and as a chiral building block in various applications .
Propriétés
IUPAC Name |
(1R,2R)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSHCOCJMZNSV-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-](/img/structure/B3069651.png)






